Molecular Weight and Lipophilicity Differentiation vs. Non-Halogenated Analog
The target compound's molecular weight (224.65 g/mol, C9H9ClN4O) is 34.45 Da greater than the direct non-chlorinated analog 1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carbaldehyde (190.20 g/mol, C9H10N4O, CAS 713496-41-4). The chlorine atom contributes approximately +0.6–0.8 units to ClogP, altering the compound's predicted permeability and solubility profile , . This shift allows for the exploration of a distinct region of chemical space within bipyrazole-based libraries.
| Evidence Dimension | Molecular Weight (MW) and Estimated Lipophilicity (ClogP) Delta |
|---|---|
| Target Compound Data | MW: 224.65 g/mol; ClogP: estimated +3.1 (C9H9ClN4O) |
| Comparator Or Baseline | Comparator: 1,3-Dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 713496-41-4); MW: 190.20 g/mol; ClogP: estimated +2.3 (C9H10N4O) |
| Quantified Difference | ΔMW = +34.45 g/mol; ΔClogP ≈ +0.8 units (estimated via ChemDraw/SwissADME) |
| Conditions | Calculated properties based on chemical structure (SMILES); vendor-reported molecular weights from AKSci product datasheets. |
Why This Matters
For procurement decisions, this confirms the compound provides access to a different physicochemical space, which is critical for lead optimization campaigns aiming to improve membrane permeability or target engagement through enhanced lipophilicity.
